

# "Ethyl 3-pyridylacetate" spectroscopic data (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 3-pyridylacetate*

Cat. No.: *B052950*

[Get Quote](#)

## Spectroscopic Data of Ethyl 3-pyridylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-pyridylacetate**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **Ethyl 3-pyridylacetate** is  $C_9H_{11}NO_2$  with a molecular weight of 165.19 g/mol. [\[1\]](#)[\[2\]](#) The spectroscopic data is summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR)

The  $^1H$  NMR spectrum provides information about the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform ( $CDCl_3$ ) solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.57 - 8.46	m	2H	J(A,C)=4.8, J(B,C)=7.9	Pyridine H-2, H-6
7.637	d	1H	J(B,C)=7.9	Pyridine H-4
7.266	dd	1H	J(A,C)=4.8, J(B,C)=7.9	Pyridine H-5
4.163	q	2H	J(D,F)=7.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.618	s	2H	-	Pyridyl-CH <sub>2</sub> -
1.256	t	3H	J(D,F)=7.2	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for **Ethyl 3-pyridylacetate**.[\[3\]](#)<sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.0	C=O (Ester)
149.9	Pyridine C-2
149.1	Pyridine C-6
136.0	Pyridine C-4
134.4	Pyridine C-3
123.5	Pyridine C-5
61.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
41.0	Pyridyl-CH <sub>2</sub> -
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR data for **Ethyl 3-pyridylacetate**.

## Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1735	Strong	C=O (Ester) stretch
~1600, ~1480, ~1430	Medium-Strong	Pyridine ring C=C and C=N stretching
~1180	Strong	C-O (Ester) stretch

Table 3: Key IR absorption bands for **Ethyl 3-pyridylacetate**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
165	Moderate	$[\text{M}]^+$ (Molecular Ion)
120	Moderate	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
93	High	$[\text{M} - \text{COOCH}_2\text{CH}_3]^+$
92	High	$[\text{C}_6\text{H}_4\text{N}]^+$
65	Moderate	$[\text{C}_5\text{H}_5]^+$

Table 4: Mass spectrometry fragmentation data for **Ethyl 3-pyridylacetate**.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy Protocol

A sample of **Ethyl 3-pyridylacetate** (approximately 10-20 mg) is dissolved in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer. A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are acquired for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A relaxation delay of 2 seconds is employed, and several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy Protocol

For a liquid sample like **Ethyl 3-pyridylacetate**, the Attenuated Total Reflectance (ATR) or neat liquid film method is typically used.

- ATR-FTIR: A drop of the neat liquid is placed directly onto the diamond crystal of the ATR accessory. The spectrum is then recorded by co-adding 32 scans at a resolution of  $4 \text{ cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
- Neat Liquid Film: A drop of the liquid is placed between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates to form a thin film. The plates are then mounted in a sample holder and the spectrum is recorded as described for the ATR method.

### Mass Spectrometry Protocol

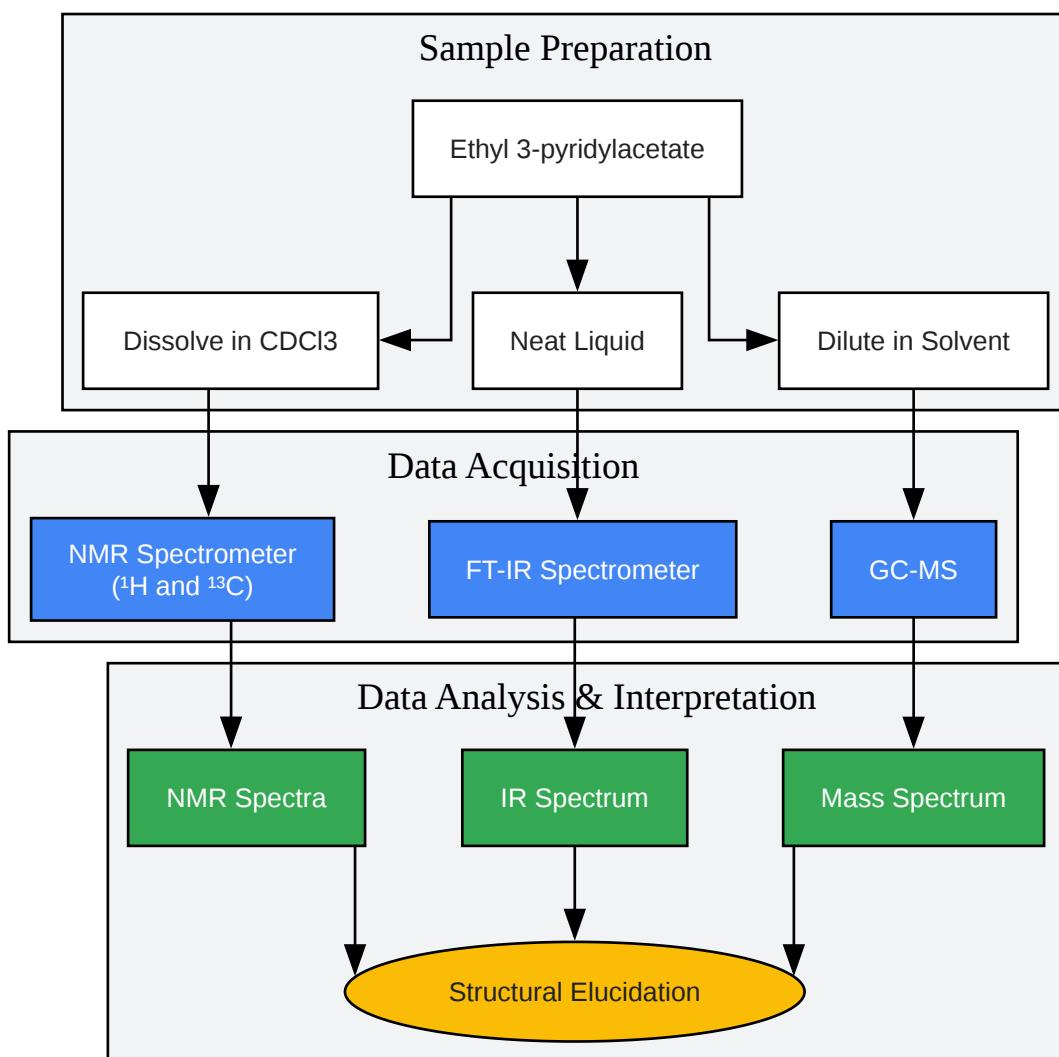
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing volatile compounds like **Ethyl 3-pyridylacetate**.

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. 1  $\mu$ L of this solution is injected into the GC-MS system.

- Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) is used. The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole mass analyzer is scanned from m/z 40 to 400.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-pyridylacetate**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 3-pyridylacetate [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]
- 3. ETHYL 3-PYRIDYLACETATE(39931-77-6) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["Ethyl 3-pyridylacetate" spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052950#ethyl-3-pyridylacetate-spectroscopic-data-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)